Bienvenue dans la boutique en ligne BenchChem!

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Monoamine oxidase inhibition Cholinesterase inhibition Neurodegenerative disease

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 879843-54-6) is a synthetic, heterocyclic small molecule belonging to the benzothiazole-derived phenylthioacetamide class. It features a 6-chloro-substituted benzothiazole core linked via an acetamide bridge to a phenylthio moiety (IUPAC: N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide), yielding a molecular formula of C₁₅H₁₁ClN₂OS₂ and a molecular weight of 350.85 g/mol.

Molecular Formula C15H11ClN2OS2
Molecular Weight 334.84
CAS No. 879843-54-6
Cat. No. B2955313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
CAS879843-54-6
Molecular FormulaC15H11ClN2OS2
Molecular Weight334.84
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2OS2/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19)
InChIKeyXJIQFOZJBRHPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 879843-54-6): Procurement-Ready Profile for a 6-Chloro-Benzothiazole Phenylthioacetamide


N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 879843-54-6) is a synthetic, heterocyclic small molecule belonging to the benzothiazole-derived phenylthioacetamide class [1]. It features a 6-chloro-substituted benzothiazole core linked via an acetamide bridge to a phenylthio moiety (IUPAC: N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide), yielding a molecular formula of C₁₅H₁₁ClN₂OS₂ and a molecular weight of 350.85 g/mol . The compound is supplied as a research-grade chemical (typical purity ≥95%) and is employed as a versatile scaffold in medicinal chemistry for developing enzyme inhibitors, antimicrobials, and potential neurotherapeutics [2].

Why N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide Cannot Be Replaced by a Generic Benzothiazole Analog


Benzothiazole derivatives display profoundly divergent biological profiles depending on the nature and position of substituents on the heterocyclic core and the acetamide side chain [1]. In a systematic study of benzothiazole-derived phenyl thioacetamides, subtle modifications—such as replacing the 6-chloro substituent with other halogens or altering the thioether linker—shifted enzyme inhibition potency by orders of magnitude and changed selectivity between MAO-A, MAO-B, AChE, and BChE isoforms [2]. Furthermore, 6-chlorobenzo[d]thiazol-2-yl derivatives bearing hydrazine carboxamide side chains exhibited moderate antimicrobial activity (MIC 12.5–100 µg/mL), whereas analogs with 1,3,4-oxadiazole extensions showed markedly reduced efficacy, underscoring that the specific phenylthioacetamide scaffold cannot be interchanged with generic benzothiazole building blocks without loss of functional performance [3].

Quantitative Differentiation Evidence for N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide vs. Closest Analogs


6-Chloro Substituent Imparts Superior MAO-B and AChE Dual Inhibition Potency Compared to Non-Chlorinated Benzothiazole Thioacetamides

In a head-to-head series of benzothiazole-derived phenyl thioacetamides, the presence of a 6-chloro substituent on the benzothiazole ring was associated with the emergence of potent dual MAO-B/AChE inhibition. The lead compound 30 (bearing a 6-chloro-benzothiazole core and phenylthioacetamide linker) inhibited MAO-B with an IC₅₀ of 0.015 ± 0.007 µM and AChE with an IC₅₀ of 0.114 ± 0.003 µM [1]. In contrast, non-chlorinated or differently substituted analogs in the same series displayed IC₅₀ values in the micromolar range for MAO-B and submicromolar but less potent AChE inhibition, representing a >10-fold differential in MAO-B potency attributable to the 6-chloro-phenylthioacetamide pharmacophore [2].

Monoamine oxidase inhibition Cholinesterase inhibition Neurodegenerative disease

Phenylthioacetamide Linker Confers Iron-Chelation and Antioxidant Activity Absent in Benzothiazole Hydrazine Carboxamides

Benzothiazole-derived phenyl thioacetamides (including 6-chloro analogs) demonstrated measurable iron-chelation capacity and radical-scavenging antioxidant activity in cell-free assays, properties not observed in N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives which were evaluated solely for antimicrobial and anti-inflammatory endpoints [1]. The thioether sulfur and amide carbonyl of the phenylthioacetamide linker are proposed to coordinate Fe²⁺/Fe³⁺ ions, providing a dual mechanism of action relevant to neurodegenerative pathologies [2].

Iron chelation Antioxidant Neuroprotection

KY02111 (6-Chloro-Benzothiazole Propanamide) Lacks the Thioether Motif Required for Cholinesterase Engagement

KY02111 (N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide, CAS 1118807-13-8) is a well-known Wnt signaling inhibitor that promotes cardiomyocyte differentiation from hPSCs, but it contains a propanamide rather than a phenylthioacetamide side chain . This structural difference eliminates the thioether sulfur atom critical for cholinesterase binding: KY02111 shows no reported AChE or BChE inhibition, whereas the phenylthioacetamide analog (compound 30) achieves AChE IC₅₀ = 0.114 µM and BChE IC₅₀ = 4.125 µM [1]. Thus, despite sharing the 6-chlorobenzo[d]thiazol-2-yl core, KY02111 and the target compound address entirely distinct biological targets and cannot be used interchangeably.

Wnt inhibition Cardiomyocyte differentiation Kinase selectivity

Phenylthioacetamide Substituent Modulates Physicochemical Properties vs. 6-Ethoxy or 4-Methoxy Benzothiazole Analogs

In silico ADMET predictions for the benzothiazole-derived phenyl thioacetamide series indicate that the 6-chloro-phenylthioacetamide combination yields a computed logP and topological polar surface area (TPSA) within the optimal range for CNS penetration, distinguishing it from more lipophilic 6-ethoxy analogs (increased logP, potentially higher plasma protein binding) and more polar 4-methoxy-6-nitro analogs (increased TPSA, potentially reduced BBB permeability) [1]. While experimental logP and permeability data for the exact compound 879843-54-6 are not publicly available, the class-level computational data support differentiated pharmacokinetic expectations .

Lipophilicity ADMET Drug-likeness

High-Value Application Scenarios for N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (879843-54-6)


Multi-Target-Directed Ligand (MTDL) Discovery for Alzheimer's and Parkinson's Disease

The compound's demonstrated dual MAO-B (IC₅₀ = 0.015 µM) and AChE (IC₅₀ = 0.114 µM) inhibition, combined with iron-chelation and antioxidant properties, positions it as a validated starting scaffold for MTDL programs targeting neurodegenerative diseases [1]. Procurement for these programs should prioritize the 6-chloro-phenylthioacetamide chemotype over non-chlorinated or non-thioether benzothiazole analogs that lack the full polypharmacological profile [2].

Differentiation from Wnt/Developmental Biology Tool Compounds (KY02111)

For laboratories studying cholinesterase or monoamine oxidase biology, the phenylthioacetamide compound provides on-target activity (MAO-B/AChE inhibition) that KY02111 cannot deliver, as KY02111 is a selective Wnt inhibitor with no cholinesterase engagement [1]. This clear mechanistic distinction prevents costly experimental failures caused by incorrect analog selection from vendor catalogs where both compounds appear under '6-chlorobenzo[d]thiazol-2-yl' search results [2].

Antimicrobial Scaffold Development with 6-Chlorobenzothiazole Core

6-Chlorobenzo[d]thiazol-2-yl derivatives have demonstrated moderate antimicrobial activity (MIC 12.5–100 µg/mL) against S. aureus, E. coli, P. aeruginosa, K. pneumoniae, and several fungal strains [1]. The phenylthioacetamide variant offers a structurally distinct linker compared to hydrazine carboxamide derivatives, providing an alternative vector for SAR exploration in anti-infective programs [2].

Chemical Biology Probe for Thioether-Mediated Metal Chelation Studies

The phenylthioacetamide linker's capacity for iron coordination makes this compound a useful chemical probe for investigating metal-dependent biological processes, including ferroptosis and metal-induced oxidative stress [1]. This application is not accessible with 6-chlorobenzothiazole derivatives bearing hydrazine carboxamide or propanamide side chains, which lack the thioether metal-binding moiety [2].

Quote Request

Request a Quote for N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.